molecular formula C13H9N3OS B11273399 1,2,5-Benzothiadiazol, 4-benzamido-

1,2,5-Benzothiadiazol, 4-benzamido-

Cat. No.: B11273399
M. Wt: 255.30 g/mol
InChI Key: DTMHUYGJEGAHPJ-UHFFFAOYSA-N
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Description

1,2,5-Benzothiadiazol, 4-benzamido- is a compound that belongs to the benzothiadiazole family. Benzothiadiazoles are known for their electron-deficient nature and are widely used in various scientific fields, including organic electronics and photovoltaics . The 4-benzamido derivative of 1,2,5-benzothiadiazole is particularly interesting due to its unique structural and electronic properties.

Preparation Methods

The synthesis of 1,2,5-Benzothiadiazol, 4-benzamido- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . This reaction yields 2,1,3-benzothiadiazole, which can then be further functionalized to introduce the benzamido group. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,2,5-Benzothiadiazol, 4-benzamido- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,5-Benzothiadiazol, 4-benzamido- involves its electron-deficient nature, which allows it to participate in various electron transfer processes. In organic electronics, it acts as an acceptor unit, facilitating the transfer of electrons and improving the electronic properties of the resulting materials .

Comparison with Similar Compounds

1,2,5-Benzothiadiazol, 4-benzamido- can be compared with other benzothiadiazole derivatives:

These comparisons highlight the unique properties of 1,2,5-Benzothiadiazol, 4-benzamido-, particularly its suitability for use in organic electronics and photovoltaics.

Properties

Molecular Formula

C13H9N3OS

Molecular Weight

255.30 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C13H9N3OS/c17-13(9-5-2-1-3-6-9)14-10-7-4-8-11-12(10)16-18-15-11/h1-8H,(H,14,17)

InChI Key

DTMHUYGJEGAHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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